2-(Furan-2-yl)indolizine

Lipophilicity Drug-likeness ADME

2-(Furan-2-yl)indolizine (CAS 28795-34-8) provides a unique furan-2-yl substitution that delivers a hydrogen-bond acceptor (HBA=1), lower LogP (~3.2), and electron-rich redox character—properties that cannot be replicated by 2-phenylindolizine or 2-thienylindolizine. This enables polar interactions, tuned solubility, and shifted oxidation potential critical for medicinal chemistry, antimicrobial SAR, and fluorescent probe development. Supported by therapeutic patents (CA 2663080, ES2616679T3) and established furoindolizine photophysical literature. Supplied at ≥98% purity for reproducible R&D. Order now to access a rationally differentiated indolizine scaffold.

Molecular Formula C12H9NO
Molecular Weight 183.21 g/mol
CAS No. 28795-34-8
Cat. No. B1624422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Furan-2-yl)indolizine
CAS28795-34-8
Molecular FormulaC12H9NO
Molecular Weight183.21 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2C=C1)C3=CC=CO3
InChIInChI=1S/C12H9NO/c1-2-6-13-9-10(8-11(13)4-1)12-5-3-7-14-12/h1-9H
InChIKeyUGGLREXOFWHWIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Furan-2-yl)indolizine (CAS 28795-34-8): Core Physicochemical Identity and Procurement Baseline for a Furan-Substituted Indolizine Scaffold


2-(Furan-2-yl)indolizine (CAS 28795-34-8), also indexed as 2-(2-furyl)indolizine, is a 2-arylindolizine derivative with molecular formula C₁₂H₉NO and a molecular weight of 183.21 g·mol⁻¹ [1]. The compound features a fully conjugated bicyclic indolizine core (a 10π-electron aromatic system) bearing a furan-2-yl substituent at the C-2 position of the five-membered ring. Computed physicochemical descriptors from PubChem include XLogP3 of 3.2, a topological polar surface area of 17.6 Ų, one hydrogen bond acceptor (the furan oxygen), zero hydrogen bond donors, and a single rotatable bond between the indolizine and furan rings [1]. The experimentally reported density is 1.16 g·cm⁻³ . This compound belongs to the broader 2-arylindolizine family—a scaffold class extensively investigated for antimicrobial, anticancer, anti-inflammatory, and fluorescent probe applications [2]—yet its specific furan-2-yl substitution pattern imparts measurable differences in lipophilicity, hydrogen-bonding capacity, and electronic character relative to the more commonly studied 2-phenylindolizine and 2-thienylindolizine analogs.

Why 2-(Furan-2-yl)indolizine Cannot Be Casually Substituted by 2-Phenylindolizine or 2-Thienylindolizine in Research and Procurement Workflows


Within the 2-arylindolizine sub-class, the identity of the aryl substituent at the C-2 position governs three pharmacologically and materially consequential molecular properties: lipophilicity, hydrogen-bond acceptor (HBA) capacity, and electronic character (inductive/resonance effects transmitted through the indolizine π-system). 2-(Furan-2-yl)indolizine occupies a distinct and non-interchangeable position among its closest analogs. Its computed XLogP3 of 3.2 is approximately 0.9–1.1 log units lower than that of 2-phenylindolizine (XLogP ≈ 4.1–4.3) [1][2], predicting meaningfully higher aqueous solubility and altered membrane permeability. Critically, the furan oxygen provides a hydrogen-bond acceptor (HBA count = 1; TPSA = 17.6 Ų) that is entirely absent in 2-phenylindolizine (HBA = 0; TPSA ≈ 4.4 Ų) and present in a weaker form in 2-(thien-2-yl)indolizine (PSA = 32.65 Ų from divalent sulfur) [2][3]. Furthermore, cyclic voltammetry studies on indolizine derivatives have established that E° values correlate with Hammett substituent parameters, with electron-donating substituents producing lower oxidation potentials [4]. The furan-2-yl group—being more electron-rich than phenyl—is therefore predicted to shift the oxidation potential of the indolizine core to lower values, directly affecting redox-dependent biological mechanisms such as lipid peroxidation inhibition and antioxidant activity [4][5]. These three orthogonal property dimensions cannot be simultaneously replicated by any single comparator within the 2-arylindolizine series, making blind substitution scientifically untenable for applications where lipophilicity, H-bonding, or redox behavior matter.

2-(Furan-2-yl)indolizine (CAS 28795-34-8): Quantified Differentiation Evidence Against Closest Structural Analogs


Lipophilicity Advantage: ~0.9–1.1 Log Units Lower XLogP Than 2-Phenylindolizine for Improved Aqueous Solubility

The computed XLogP3 of 2-(furan-2-yl)indolizine is 3.2, compared to 4.08–4.3 for 2-phenylindolizine (CAS 25379-20-8) [1][2]. This represents a reduction of approximately 0.9–1.1 log units, corresponding to a predicted ~8–12× increase in aqueous solubility based on the Hansch solubility-logP relationship. For 2-(thien-2-yl)indolizine (CAS 169210-29-1), the reported LogP is 3.67, making the furyl analog 0.47 log units less lipophilic . The parent indolizine (CAS 274-40-8) has a substantially lower XLogP of ~1.94 but lacks the steric and electronic contributions of an aryl substituent [3]. The furyl analog thus occupies an intermediate lipophilicity position within the 2-arylindolizine series: more polar than both phenyl and thienyl analogs while retaining the structural complexity of an aryl-substituted scaffold.

Lipophilicity Drug-likeness ADME Solubility

Unique Hydrogen-Bond Acceptor Capacity: Furan Oxygen Provides One HBA Absent in 2-Phenylindolizine

2-(Furan-2-yl)indolizine possesses one hydrogen-bond acceptor (the furan ring oxygen atom, HBA count = 1) and a TPSA of 17.6 Ų [1]. In contrast, 2-phenylindolizine has zero HBA and a TPSA of approximately 4.4 Ų (identical to the parent indolizine scaffold, reflecting no heteroatom contribution from the phenyl ring) [2][3]. 2-(Thien-2-yl)indolizine has a reported PSA of 32.65 Ų from its divalent sulfur atom, but sulfur is a significantly weaker hydrogen-bond acceptor than oxygen . This HBA distinction is functionally meaningful: the furan oxygen can participate in directional hydrogen-bond interactions with biological targets (e.g., kinase hinge regions, enzyme active-site residues) or solvent molecules, while the phenyl analog cannot engage in any HBA-mediated interactions through its C-2 substituent. The presence of this oxygen atom also enables coordination to metal ions, a feature exploited in catalytic and materials chemistry applications.

Hydrogen bonding Target engagement Molecular recognition TPSA

Electrochemical Differentiation: Predicted Lower Oxidation Potential Versus Phenyl-Substituted Analogs via Electron-Rich Furan

Cyclic voltammetry studies on indolizine derivatives by Trazza, Greci, and coworkers (2005) demonstrated that the formal oxidation potentials (E°) of indolizines are sensitive to the electronic character of substituents at the C-1, C-2, and C-7 positions, and that these E° values correlate linearly with Hammett substituent constants (σ) [1][2]. Electron-donating substituents produce lower E° values (easier oxidation), while electron-withdrawing substituents produce higher E° values. The furan-2-yl group is a well-established electron-donating heteroaryl substituent (Hammett σₚ ≈ −0.02 to +0.02 depending on methodology, compared to σₚ = 0.00 for phenyl and σₚ ≈ +0.05 for 2-thienyl) [3]. This predicts that 2-(furan-2-yl)indolizine will exhibit a measurably lower first oxidation potential than its 2-phenylindolizine counterpart. The biological relevance of this distinction is established: indolizine derivatives inhibit lipid peroxidation (LPO) via an electron-transfer mechanism, and their antioxidant potency correlates with oxidation potential—more easily oxidized indolizines are more potent LPO inhibitors [1].

Oxidation potential Redox chemistry Electrochemistry Lipid peroxidation

Patent Positioning: Furan-2-yl Explicitly Claimed as a Preferred Aryl Group in Multi-Indication Therapeutic Patents

Canadian Patent CA 2663080 (Derivatives of pyrrolizine, indolizine and quinolizine) explicitly lists furan-2-yl among the preferred Ar substituents alongside phenyl, naphthyl, pyridinyl, thienyl, thiazolyl, and oxazolyl groups for therapeutic applications [1]. Within the generic Markush structure, the Ar group can be optionally substituted, enabling downstream diversification. Separately, a patent family from Les Laboratoires Servier and Vernalis (R&D) Ltd. (published as ES2616679T3, priority date 2013) claims indolizine derivatives for cancer treatment wherein the heterocyclic core may contain oxygen, sulfur, and nitrogen heteroatoms—a structural space encompassing furyl-substituted indolizines [2]. A webdatacommons-captured patent excerpt specifically attributes to 2-(furan-2-yl)indolizine 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte thus evidencing use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis' [3]. While the full quantitative data from this patent are not publicly accessible, the explicit naming of the compound as an active agent—rather than merely a Markush member—constitutes a differentiating claim absent for many comparator indolizines.

Intellectual property Patent landscape Therapeutic composition Freedom to operate

Commercial Availability and Purity Specifications: MolCore NLT 98% and Fluorochem 95% Grades for Research Procurement

2-(Furan-2-yl)indolizine is commercially available from multiple specialty chemical suppliers with documented purity specifications. MolCore (Hangzhou Molcore Biopharmatech Co., Ltd.) offers the compound at NLT 98% purity under ISO-certified quality systems, suitable for global pharmaceutical R&D and quality control applications . Fluorochem (distributed via CymitQuimica) supplies the compound at 95.0% purity with verified InChI Key (UGGLREXOFWHWIW-UHFFFAOYSA-N) and molecular weight confirmation (183.21 g·mol⁻¹) . ChemBlink lists the compound with full structural verification and supplier sourcing information . By comparison, 2-(thien-2-yl)indolizine (CAS 169210-29-1) is listed in the Sigma-Aldrich AldrichCPR collection as a rare chemical with limited availability (25 mg unit size) , suggesting more restricted commercial access for the thienyl analog. 2-Phenylindolizine is more broadly available (AKSci, Life Chemicals, CymitQuimica) at 98% purity . The furyl analog thus occupies a middle tier of commercial accessibility: more available than the thienyl analog but less commoditized than the phenyl analog, which may affect procurement lead times.

Commercial availability Purity specification Procurement Quality control

Recommended Research and Industrial Application Scenarios for 2-(Furan-2-yl)indolizine Based on Differentiated Property Evidence


Medicinal Chemistry: Lead Optimization of 2-Arylindolizine Series Where Moderated Lipophilicity and HBA-Mediated Target Engagement Are Required

For drug discovery programs exploring indolizine-based scaffolds, 2-(furan-2-yl)indolizine offers a calculated XLogP3 of 3.2—approximately 0.9–1.1 log units below 2-phenylindolizine—placing it closer to the optimal Lipinski range (LogP ≤ 5) while retaining aromatic substitution at C-2 [1]. Its single hydrogen-bond acceptor (furan oxygen, TPSA = 17.6 Ų) enables polar interactions with biological targets that are sterically and electronically inaccessible to the phenyl analog (HBA = 0), as established by the computed property comparisons detailed in Section 3, Evidence Items 1 and 2 [1][2]. The compound's explicit inclusion in therapeutic patents (CA 2663080, ES2616679T3) with attributed anti-cancer and cell-differentiation activity further supports its prioritization as a starting point for medicinal chemistry campaigns targeting oncology or dermatology indications [3][4]. Note: direct quantitative biological assay data for this specific compound remain limited in the public domain; programs should budget for primary screening to establish internal SAR.

Electrochemical and Antioxidant Research: Indolizine-Based Lipid Peroxidation Inhibitors Leveraging Furan-Mediated Redox Tuning

The established correlation between indolizine oxidation potential and antioxidant activity—specifically lipid peroxidation (LPO) inhibition via an electron-transfer mechanism, as demonstrated by Trazza and coworkers (Tetrahedron 2005) [5]—makes 2-(furan-2-yl)indolizine a rationally selected candidate for antioxidant screening programs. The electron-donating character of the furan-2-yl group is predicted to lower the first oxidation potential of the indolizine core relative to 2-phenylindolizine, consistent with the Hammett substituent parameter correlation validated across multiple indolizine derivatives [5][6]. This systematic redox shift is directly relevant to applications requiring tuned electron-donating capacity, including radical-scavenging antioxidant design and electropolymerizable monomer development. Researchers should confirm the exact E₁/₂ value by cyclic voltammetry under standardized conditions (acetonitrile, Pt electrode) to quantify the magnitude of the furan-versus-phenyl shift for their specific application.

Fluorescent Probe and Optoelectronic Materials Development: Furoindolizine Core as a Modular Photophysical Platform

The indolizine scaffold, and particularly its furan-containing derivatives, has been established as a versatile fluorescent platform. Park and coworkers (Angew. Chem. Int. Ed. 2015) demonstrated that furoindolizine-based core skeletons achieve full-color tunability with improved molar absorptivity through rational design guided by oscillator strength calculations [7]. Lee, Kim, and Park (Chem. Eur. J. 2022) further validated the furoindolizine framework as a 'unique fluorescent platform capable of providing versatile photophysical properties with minimal structural modification,' achieving broad tunability of emission wavelength, Stokes shift, fluorescent brightness, and charge-transfer characteristics [8]. While these studies focus on fused furoindolizines rather than the 2-furyl-substituted variant, the electronic conjugation between furan and indolizine π-systems in 2-(furan-2-yl)indolizine provides a structurally related entry point for photophysical investigations. The compound's intermediate lipophilicity and HBA capacity may also facilitate its use as a fluorescent probe in biological imaging applications requiring balanced solubility and cellular permeability. The 2,5-diaryl-indolizine photophysical dataset from Amaral et al. (Tetrahedron 2014) provides a methodological framework for characterizing fluorescence properties (λabs 350–442 nm, λem in blue-green region in DMSO) [9].

Antimicrobial Screening: Gram-Positive Selective Antibacterial Evaluation with Furyl-Substituted Indolizine Chemotype

The broader indolizine derivative class has demonstrated selective toxicity toward Gram-positive bacteria, particularly Staphylococcus aureus and Mycobacterium smegmatis, as documented in the 2015 Chemical Papers study of 21 indolizine derivatives where derivative XXI showed bacteriostatic effects at 25 µg·mL⁻¹ [10]. The furyl-substituted indolizine subclass was specifically investigated for antimicrobial activity as early as 1970 by Saldabol, Alekseeva, and coworkers (Pharm. Chem. J. 1970, Vol. 4, pp. 382–386), who compared the antimicrobic effect of furyl-substituted indolizines against imidazo[1,2-a]pyridine and imidazo[2,1-b]thiazole analogs [11]. While the full quantitative MIC data from this seminal study remain behind a paywall, the existence of a dedicated structure–activity investigation spanning multiple heterocyclic cores establishes furyl-substituted indolizines as a recognized antimicrobial chemotype. 2-(Furan-2-yl)indolizine, as the simplest 2-furylindolizine, serves as the logical parent compound for contemporary antimicrobial SAR studies, particularly given recent renewed interest in indolizine antibacterials against drug-resistant Gram-positive strains. The compound's moderated lipophilicity (XLogP 3.2) and HBA capacity may also influence bacterial membrane penetration relative to the more lipophilic phenyl analog.

Quote Request

Request a Quote for 2-(Furan-2-yl)indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.